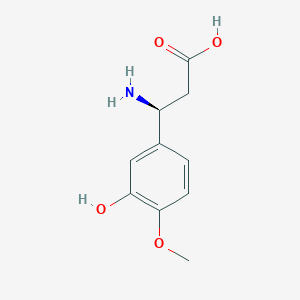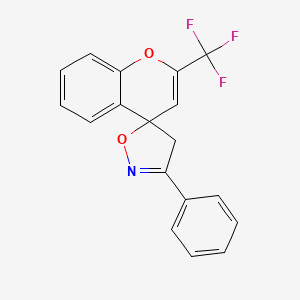
2-Trifluoromethyl-4H-chromene-4-spiro-5',3'-phenyl-4',5'-dihydroisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole typically involves multi-step organic reactions. One common method involves the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with azomethine ylides generated in situ from benzylamines and isatins. This reaction is carried out by refluxing in dichloromethane (CH₂Cl₂) for 24 hours . Another approach involves the three-component reaction of 3-nitro-2-(trifluoromethyl)-2H-chromene, isatins, and L-phenylglycine in ethanol (EtOH) at 60°C for 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromene Derivatives: These compounds share a similar chromene backbone but differ in their substituents and spiro linkages.
Spirooxindoles: These compounds have a spiro linkage involving an oxindole moiety and exhibit similar biological activities.
Uniqueness
What sets 2-Trifluoromethyl-4H-chromene-4-spiro-5’,3’-phenyl-4’,5’-dihydroisoxazole apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C18H12F3NO2 |
|---|---|
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
3-phenyl-2'-(trifluoromethyl)spiro[4H-1,2-oxazole-5,4'-chromene] |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)16-11-17(13-8-4-5-9-15(13)23-16)10-14(22-24-17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
Clave InChI |
PXMXKQCTLQOPNS-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NOC12C=C(OC3=CC=CC=C23)C(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


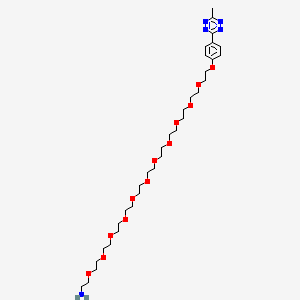
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
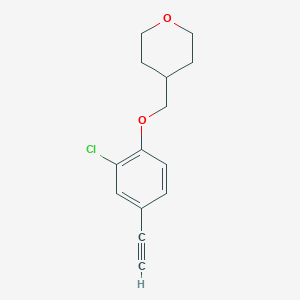
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
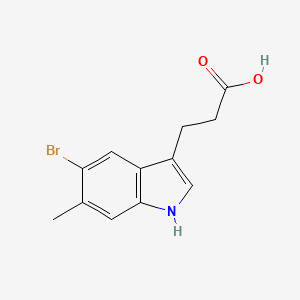
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)

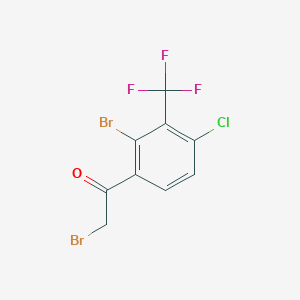
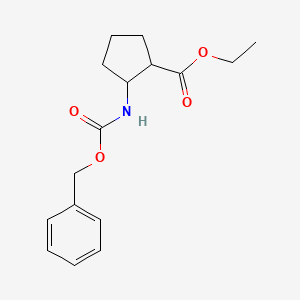
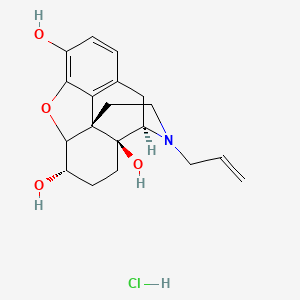
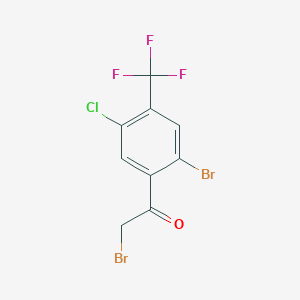
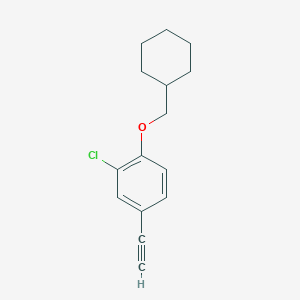
![6-(3-Hydroxypropyl)-2-morpholino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724840.png)
